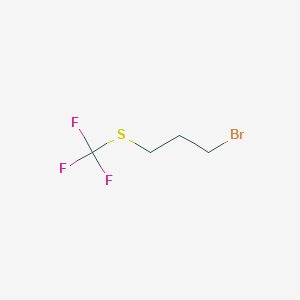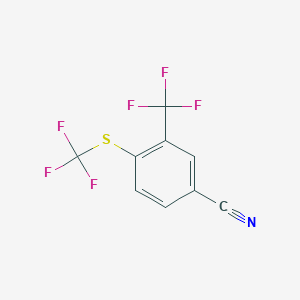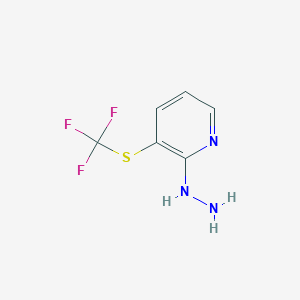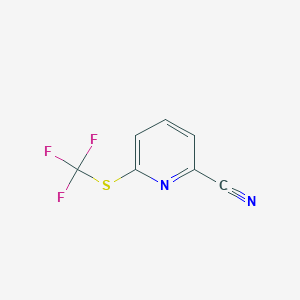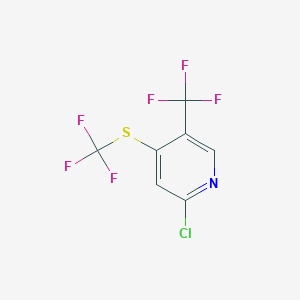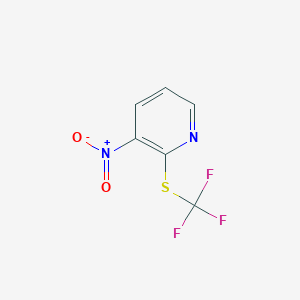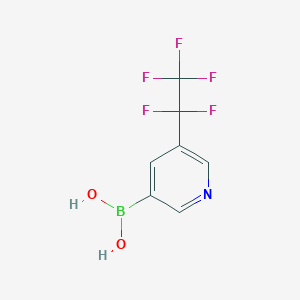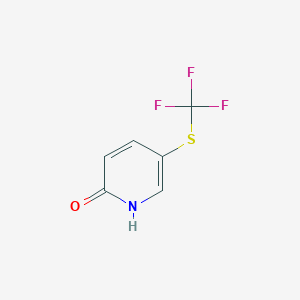
2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine (2BI6PE3TMP) is an organic compound with a molecular weight of 488.92 g/mol and a melting point of 136-139°C. It is a versatile reagent used in a variety of organic synthesis reactions. The compound is commonly used in the synthesis of heterocyclic compounds and the preparation of pharmaceutical intermediates. 2BI6PE3TMP has been used in a variety of scientific research applications, including drug synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds and the preparation of pharmaceutical intermediates. It has also been used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antiviral agents. Additionally, it has been used in the synthesis of phosphodiesterase inhibitors, which are used to treat hypertension and other cardiovascular diseases.
Wirkmechanismus
2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97% acts as a Lewis acid, which facilitates the formation of covalent bonds between molecules. The compound is able to form a complex with a variety of substrates, including amines, alcohols, and carboxylic acids, allowing it to act as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97% has not been reported to have any significant biochemical or physiological effects. The compound is not known to be toxic and has not been reported to cause any adverse health effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97% has several advantages for use in laboratory experiments. The compound is relatively stable, has a high purity (97%), and is relatively inexpensive. Additionally, the compound is relatively easy to synthesize, making it a convenient reagent for use in organic synthesis reactions. However, the compound has some limitations. It is not soluble in water and is not very soluble in organic solvents. Additionally, the compound is not very stable at high temperatures and is prone to decomposition.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97%. One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in drug discovery and medicinal chemistry. Additionally, further research could be conducted to investigate the compound's potential use as a catalyst in organic synthesis reactions. Finally, additional research could be conducted to explore the compound's potential use as a reagent in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antiviral agents.
Synthesemethoden
2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97% can be synthesized from the reaction of 5-iodo-2-bromo-6-pentafluoroethoxy-3-trimethylsilylpyridine with bromine in acetonitrile, followed by hydrolysis with aqueous sodium hydroxide. The reaction is typically carried out at room temperature and has been reported to yield a product with a purity of 97%.
Eigenschaften
IUPAC Name |
[2-bromo-5-iodo-6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF5INSi/c1-19(2,3)6-4-5(17)7(18-8(6)11)9(12,13)10(14,15)16/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUQFCLTLYZIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(N=C1Br)C(C(F)(F)F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF5INSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

